Methyl 1-benzyl-4-oxopiperidine-2-carboxylate
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Overview
Description
Methyl 1-benzyl-4-oxopiperidine-2-carboxylate: is an organic compound with the molecular formula C14H17NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in chemical synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 1-benzyl-4-oxopiperidine-2-carboxylate typically begins with benzylamine and methyl acrylate.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 1-benzyl-4-oxopiperidine-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products, depending on the reducing agent used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
- Methyl 1-benzyl-4-oxopiperidine-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for various organic compounds.
Biology:
- In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine:
- The compound has potential applications in medicinal chemistry for the development of new drugs. It is investigated for its pharmacological properties and potential therapeutic uses.
Industry:
- In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also employed in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4-oxopiperidine-2-carboxylate is not well-documented. its potential lies in its ability to act as a precursor for more complex molecules. These molecules may have various mechanisms of action depending on their structure and the biological targets they interact with.
Comparison with Similar Compounds
- 1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride
- Benzyl 4-oxopiperidine-1-carboxylate
- Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Comparison:
- 1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride: Similar in structure but differs in the position of the carboxylate group.
- Benzyl 4-oxopiperidine-1-carboxylate: Lacks the methyl group, which may affect its reactivity and applications.
- Benzyl 2-methyl-4-oxopiperidine-1-carboxylate: Has a methyl group at a different position, leading to different chemical properties and potential uses .
Methyl 1-benzyl-4-oxopiperidine-2-carboxylate stands out due to its unique structure, which allows for diverse chemical reactions and applications in various fields.
Biological Activity
Methyl 1-benzyl-4-oxopiperidine-2-carboxylate is a chiral compound recognized for its potential biological activities. Its unique structure, characterized by a piperidine ring with a benzyl group and a ketone moiety, positions it as a significant candidate in pharmacological research. This article delves into the biological activity of this compound, summarizing relevant findings from various studies.
This compound has a molecular formula of C16H19NO3 and a molecular weight of approximately 283.75 g/mol. The compound is often encountered in its hydrochloride salt form, which enhances its solubility in aqueous solutions, making it suitable for biological applications.
Synthesis Overview:
The synthesis typically involves several steps, including oxidation and reduction reactions. Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction. The synthesis process is optimized in industrial settings to maximize yield and purity.
Interaction with Cellular Mechanisms
Research indicates that this compound may interact with specific enzymes and proteins involved in metabolic processes. Its structural attributes suggest potential modulation of enzyme activities or gene expression related to various metabolic pathways.
Table 1: Potential Biological Activities
Activity Type | Description |
---|---|
Enzyme Modulation | May influence enzyme activities involved in metabolism |
Gene Expression | Potential to modulate gene expression related to metabolism |
Anticancer Activity | Exhibits properties that may inhibit cancer cell growth |
Case Studies and Research Findings
- Histone Deacetylase Inhibition : A study found that related compounds exhibit significant histone deacetylase (HDAC) activity, which is crucial for regulating gene expression and has implications in cancer therapy . Although specific data on this compound's HDAC activity is limited, its structural similarities to other HDAC inhibitors suggest potential efficacy.
- Anticancer Properties : The compound's interaction with tankyrases, which are involved in cancer cell proliferation, has been explored. Inhibitors targeting tankyrases have shown promising results in preclinical studies, indicating that this compound could be further investigated for anticancer applications .
- Pharmacokinetic Studies : Preliminary pharmacokinetic studies suggest favorable absorption characteristics when administered orally, which is essential for therapeutic efficacy .
Properties
IUPAC Name |
methyl 1-benzyl-4-oxopiperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)13-9-12(16)7-8-15(13)10-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOBCZBCKOQVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CCN1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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